

Certificate of Analysis: A Technical Guide for Demethoxycurcumin-d7

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Compound of Interest

Compound Name: Demethoxycurcumin-d7

Cat. No.: B12421670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation relevant to the quality assessment of **Demethoxycurcumin-d7**. While a specific Certificate of Analysis for **Demethoxycurcumin-d7** is not publicly available, this document synthesizes representative data and methodologies from the analysis of Demethoxycurcumin. This information serves as a valuable reference for researchers utilizing the deuterated analog in their studies. **Demethoxycurcumin-d7** is available from commercial suppliers such as MedchemExpress.[1]

Representative Analytical Data

The following tables summarize typical quantitative data for Demethoxycurcumin, which are expected to be comparable for **Demethoxycurcumin-d7**, with the exception of molecular weight.

Table 1: Physical and Chemical Properties

Property	Specification
Chemical Name	(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7
Molecular Formula	C ₂₀ H ₁₁ D ₇ O ₅
Molecular Weight	345.40 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO and Dimethyl Formamide

Table 2: Quality Control Specifications

Test	Specification	Method
Purity (HPLC)	≥95.0% or ≥98.0%	HPLC-UV
Identity	Conforms to structure	¹ H NMR, LC-MS
UV/Vis Maximum	~420-425 nm	UV-Vis Spectroscopy

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of Demethoxycurcumin are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of Demethoxycurcumin.

Instrumentation and Conditions:

- System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[\[2\]](#)

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape). A typical isocratic mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 4% (v/v) glacial acetic acid.[3]
- Flow Rate: 1.0 - 2.0 mL/min.[2][3]
- Detection Wavelength: 425 nm.
- Injection Volume: 10-20 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of Demethoxycurcumin reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the **Demethoxycurcumin-d7** sample in the same solvent as the standard.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Nuclear Magnetic Resonance (^1H NMR) for Identity Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of Demethoxycurcumin. The spectrum of the deuterated analog will show the absence of signals corresponding to the positions of deuterium substitution.

Instrumentation and Conditions:

- Spectrometer: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl_3).

- Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ^1H NMR spectrum.

Representative ^1H NMR Data (for non-deuterated Demethoxycurcumin in CDCl_3):

- δ 3.94 (s, 3H): Methoxy ($-\text{OCH}_3$) protons.
- δ 5.89 (s, 1H): Enolic proton.
- δ 6.92 (d): Aromatic protons.
- δ 7.22 (d): Aromatic protons.
- δ 7.28 (s): Aromatic protons.
- δ 7.57 (s): Aromatic protons.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Confirmation

LC-MS is a powerful technique for confirming the identity and determining the molecular weight of the compound.

Instrumentation and Conditions:

- LC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode can be used. In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ is observed. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ is observed.

Expected Mass Spectra for **Demethoxycurcumin-d7**:

- $[\text{M}+\text{H}]^+$: m/z 346.4

- $[M-H]^-$: m/z 344.4

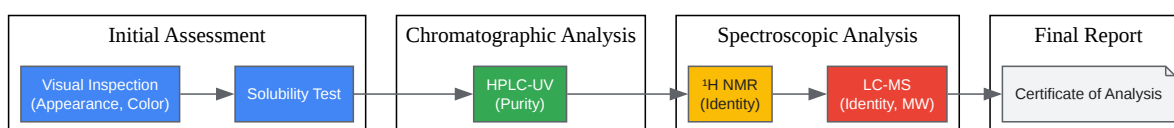
Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation of curcuminoids involves cleavage of the heptadienone chain. For Demethoxycurcumin, characteristic fragment ions are observed.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the analytical quality control of a **Demethoxycurcumin-d7** standard.

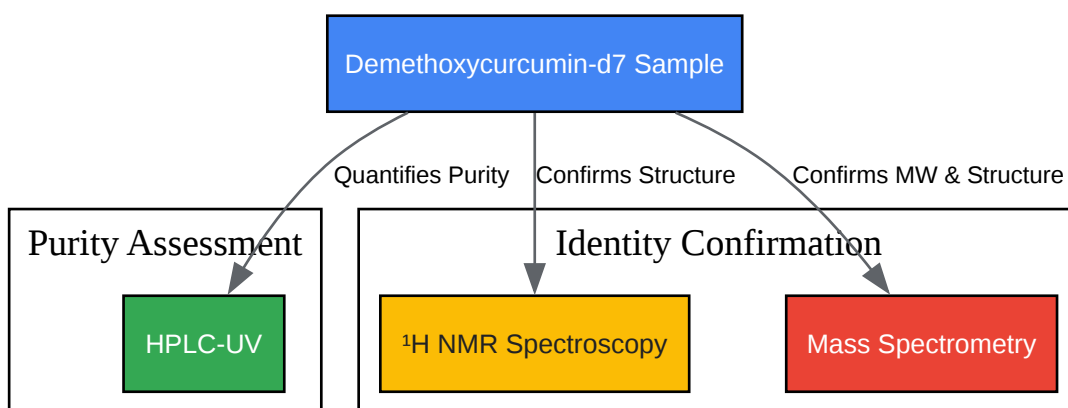


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Caption: Quality Control Workflow for **Demethoxycurcumin-d7**.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and the information they provide.



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Caption: Analytical Techniques for **Demethoxycurcumin-d7** Characterization.

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